molecular formula C15H22N2O7 B1674608 gamma-Kainylglutamic acid CAS No. 98394-38-8

gamma-Kainylglutamic acid

Cat. No.: B1674608
CAS No.: 98394-38-8
M. Wt: 342.34 g/mol
InChI Key: KRCXEEUOPUTIDN-GHCQTGNLSA-N
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Description

These compounds are characterized by modifications at the γ-carbon of glutamic acid, which significantly alter their biochemical interactions, metal-binding capabilities, and applications in medicine and industry .

Properties

CAS No.

98394-38-8

Molecular Formula

C15H22N2O7

Molecular Weight

342.34 g/mol

IUPAC Name

2-[[2-[(3S,4S)-2-carboxy-4-prop-1-en-2-ylpyrrolidin-3-yl]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H22N2O7/c1-7(2)9-6-16-13(15(23)24)8(9)5-11(18)17-10(14(21)22)3-4-12(19)20/h8-10,13,16H,1,3-6H2,2H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t8-,9+,10?,13?/m0/s1

InChI Key

KRCXEEUOPUTIDN-GHCQTGNLSA-N

SMILES

CC(=C)C1CNC(C1CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

CC(=C)[C@H]1CNC([C@H]1CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gamma-kainyl-L-glutamic acid
gamma-kainylglutamic acid
gamma-Kan-Glu

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of γ-glutamic acid derivatives, focusing on structural features, biological roles, and applications.

Table 1: Structural and Functional Comparison of γ-Glutamic Acid Derivatives

Compound Structural Feature Biological Role/Function Key Applications References
γ-Carboxyglutamic Acid (Gla) Two carboxyl groups at γ-carbon; requires vitamin K-dependent carboxylation. Calcium binding in clotting factors (e.g., prothrombin) and bone proteins (e.g., osteocalcin). Treatment of coagulation disorders; bone metabolism regulation.
Poly-γ-glutamic Acid (PGA) Polymer of glutamic acid linked via γ-amide bonds. Microbial biofilm formation; biodegradable material. Drug delivery, wastewater treatment, food additives.
Carbamoylglutamic Acid Carbamoyl group attached to γ-carbon. Modulates urea cycle enzymes; potential therapeutic agent. Treatment of hyperammonemia; drug design for metabolic disorders.
N-Methylglutamic Acid Methyl group substitution at the amino site. Altered neurotransmitter activity; synthetic intermediate. Neuroscience research; peptide synthesis.
γ-Glutamylleucine Dipeptide (γ-glutamyl bond with leucine). Substrate for γ-glutamyl transpeptidase; role in glutathione metabolism. Study of enzyme kinetics; biomarker research.

Key Findings from Comparative Studies

Metal-Binding Capacity :

  • Gla exhibits exceptional calcium-binding properties due to its dual carboxyl groups, critical for activating clotting factors like Factor X .
  • PGA lacks intrinsic metal-binding but can chelate divalent cations (e.g., Ca²⁺) through its polymeric structure, enabling applications in bioremediation .

Enzymatic Interactions :

  • Gla is synthesized via vitamin K-dependent γ-carboxylase, a post-translational modification essential for coagulation .
  • γ-Glutamylleucine serves as a substrate for γ-glutamyl transpeptidase, an enzyme pivotal in glutathione recycling and oxidative stress responses .

Therapeutic Potential: Carbamoylglutamic Acid mimics N-acetylglutamate, activating carbamoyl phosphate synthetase to treat urea cycle disorders . PGA’s biocompatibility and non-immunogenicity make it ideal for controlled drug release systems .

Structural Versatility :

  • N-Methylglutamic Acid ’s methyl group disrupts hydrogen bonding, reducing its neurotransmitter activity compared to glutamic acid .
  • Gla ’s rigid conformation enhances protein stability in clotting factors, whereas PGA ’s flexibility allows for diverse industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Kainylglutamic acid
Reactant of Route 2
gamma-Kainylglutamic acid

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